2-(2-Chloroacetamido)pentanoic acid
Description
2-(2-Chloroacetamido)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted at the second position with a 2-chloroacetamido group. The chloroacetamido moiety introduces electrophilic reactivity due to the electron-withdrawing chlorine atom, which may enhance interactions with nucleophilic residues in biological targets. This compound is structurally analogous to intermediates in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or prodrugs .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMCURFIQFSPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309527 | |
| Record name | Norvaline, N-(chloroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-47-2, 34337-03-6 | |
| Record name | Norvaline, N-(chloroacetyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Chloroacetyl)-DL-norvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norvaline, L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6940-47-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norvaline, N-(chloroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(chloroacetyl)-DL-norvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(2-Chloroacetamido)pentanoic acid, also known as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloroacetamido group that may influence its interactions with biological systems.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural representation can be summarized as follows:
- Molecular Weight : 177.63 g/mol
- Functional Groups :
- Chloroacetamido
- Carboxylic acid
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.63 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. While specific mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor or modulator in biochemical pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted on various derivatives of chloroacetamido compounds highlighted their potential antimicrobial properties against a range of bacteria. The results indicated that modifications in the side chains significantly affected the potency against Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it was observed to affect the activity of serine proteases, which play a critical role in various physiological processes.
- Neuroprotective Effects : In vitro studies have suggested that this compound may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism appears to involve modulation of oxidative stress pathways.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs
The following compounds share the pentanoic acid core but differ in substituents, influencing their physicochemical and biological properties:
Key Observations:
- Lipophilicity : The methyl ester derivative () exhibits higher membrane permeability due to its ester group, whereas the carboxylic acid forms (e.g., 2-Acetamidopentanedioic acid) are more water-soluble .
- Electronic Effects: The chloro group in this compound enhances electrophilicity, favoring covalent interactions with nucleophilic targets compared to non-halogenated analogs .
Functional Group Analogs
These compounds retain the amide linkage but modify the backbone or substituents:
Key Observations:
- Heterocyclic Influence: The thiazole ring in 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoic acid () enhances π-π stacking with aromatic residues in enzymes, improving target affinity .
- Basic Groups: The guanidino group in (2S)-5-guanidino-2-(hydroxyamino)pentanoic acid () facilitates strong ionic interactions with acidic residues, making it a potent arginase inhibitor .
- Sulfur-Containing Groups : Thioureido substituents () may confer redox activity or metal-binding properties, expanding utility in catalysis or antimicrobial design .
Pharmacological Analogs
Compounds with overlapping therapeutic targets or mechanisms:
- (2S)-5-Guanidino-2-(hydroxyamino)pentanoic acid: Identified as a top candidate for Leishmaniasis treatment via arginase inhibition, highlighting the importance of guanidino and hydroxyamino groups in antiparasitic activity .
- Methyl 2-(2-chloroacetamido)-4-methylpentanoate: As a prodrug, its ester group may improve bioavailability, with hydrolysis releasing the active carboxylic acid form in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
